![molecular formula C10H8O4 B358697 2-Carboxycinnamic acid CAS No. 612-40-8](/img/structure/B358697.png)
2-Carboxycinnamic acid
Overview
Description
2-Carboxycinnamic acid, also known by its CAS Number 612-40-8, is a compound with the molecular formula HO2CC6H4CH=CHCO2H . It has a molecular weight of 192.17 .
Molecular Structure Analysis
The molecular structure of 2-Carboxycinnamic acid is represented by the linear formula HO2CC6H4CH=CHCO2H . This indicates that the molecule consists of a benzene ring (C6H4) with a carboxyl group (CO2H) and a propenoic acid group (CH=CHCO2H) attached to it.Physical And Chemical Properties Analysis
2-Carboxycinnamic acid is a white powder with lumps . It has a molecular weight of 192.17 and a linear formula of HO2CC6H4CH=CHCO2H .Scientific Research Applications
Uranyl Ion Complexes : 2-Carboxycinnamic acid (ccnH2) has been utilized in synthesizing uranyl ion complexes, displaying a nearly planar geometry that favors the formation of centrosymmetric dimeric units. These complexes show potential applications in luminescent materials, with certain ligand pairs within structures contributing to unique emission spectra (Thuéry, Atoini, & Harrowfield, 2020).
Coordination Complexes for Gas Separation and Medical Applications : Zn(II) coordination complexes involving 2-Carboxycinnamic acid have shown preemptive gas adsorption properties for CO2 and C2H2, indicating potential industrial applications in gas separation. Additionally, these complexes have been evaluated for their protective effect on chronic pulmonary interstitial disease, suggesting possible therapeutic applications (Pei, Yan, Bao, Liu, & Xu, 2020).
Production of Indole Derivatives : The o-carboxycinnamic acids obtained from the oxidation of naphthols have been converted to amides, which yield indole and bromoindole derivatives under specific reaction conditions. This process highlights its role in synthesizing important organic compounds (Petrova, Shner, Alekseeva, & Suvorov, 1973).
Isostructurality in Molecular Salts : Research on molecular salts of 2-Carboxycinnamic acid has contributed to the understanding of noncovalent synthons in crystal engineering, demonstrating its utility in studying isostructurality in amino molecular salts (Medishetty, Ekka, Mulijanto, Rika, & Vittal, 2022).
Photoreactive Polymers : 2-Carboxycinnamic acid derivatives have been used to synthesize photoreactive polymers, exhibiting interesting properties such as trans-cis photoisomerization and photocycloaddition. These polymers have potential applications in materials science, especially in light-responsive materials (Stumpe, Ziegler, Berghahn, & Kricheldorf, 1995).
Complexation with Metal Ions : Studies on the complexation properties of 2-Carboxycinnamic acid with aluminum and iron ions highlight its potential in coordination chemistry and its role in forming tridentate complexes (Bombi, Marco, Marton, Moro, Reheman, Tapparo, & Viero, 2007).
Future Directions
While specific future directions for 2-Carboxycinnamic acid are not available, research into cinnamic acid derivatives continues to be a promising field. These compounds have potential applications in various areas, including drug development , controlled drug delivery systems , and as inhibitors in certain biological processes .
Mechanism of Action
Target of Action
2-Carboxycinnamic acid, an organic aromatic compound, is known to interact with Hemoglobin subunit alpha and Hemoglobin subunit beta in humans . These hemoglobin subunits are crucial for oxygen transport in the blood.
Mode of Action
It is believed to interact with its targets, the hemoglobin subunits, leading to changes in their function
Biochemical Pathways
These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid . In the degradation of certain aromatic compounds like pyrene, a metabolite similar to 2-Carboxycinnamic acid, known as 6,6’-dihydroxy-2,2’-biphenyl dicarboxylic acid, has been identified . This suggests potential involvement in similar biochemical pathways.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport in the body .
properties
IUPAC Name |
2-[(E)-2-carboxyethenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWPNMHQRGNQHH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxycinnamic acid | |
CAS RN |
612-40-8 | |
Record name | 2-(2-Carboxyvinyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 612-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-carboxyvinyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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